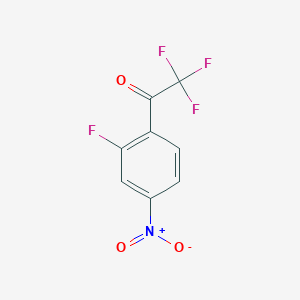
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4F4NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with both trifluoromethyl and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone typically involves the reaction of trifluoroacetic acid with a suitable aromatic compound. One common method is the reaction of trifluoroacetic acid with a Grignard reagent derived from 2-fluoro-4-nitrobenzene. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2,2-trifluoro-1-(2-fluoro-4-aminophenyl)ethanone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
- 2,2,2-Trifluoroacetophenone
- 4’-Nitro-2,2,2-trifluoroacetophenone
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone is unique due to the presence of both trifluoromethyl and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C8H3F4NO3 |
|---|---|
分子量 |
237.11 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H3F4NO3/c9-6-3-4(13(15)16)1-2-5(6)7(14)8(10,11)12/h1-3H |
InChIキー |
JLFNWUWCEKSKGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)



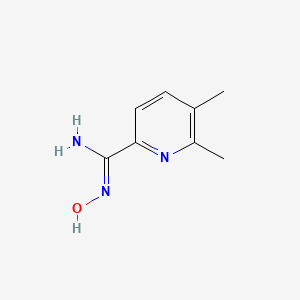
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
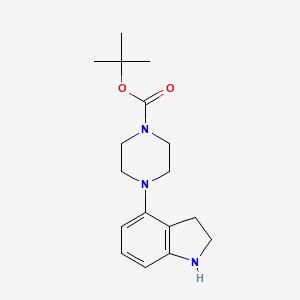
amine](/img/structure/B13559634.png)
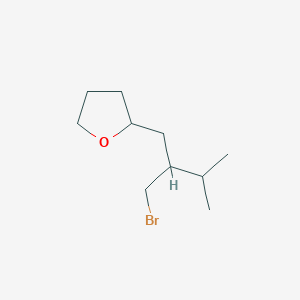
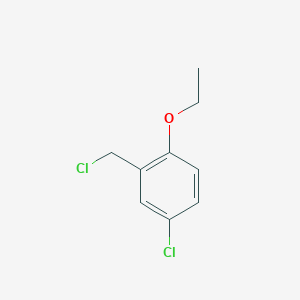
![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)
